molecular formula C16H19N B092178 Norbenzphetamine CAS No. 1085-42-3

Norbenzphetamine

Cat. No.: B092178
CAS No.: 1085-42-3
M. Wt: 225.33 g/mol
InChI Key: JLCDKDGHTWGGQM-UHFFFAOYSA-N
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Description

Norbenzphetamine is an organic compound belonging to the class of amphetamines and derivatives. It is characterized by a phenyl group attached to a propylamine chain, with a benzyl group attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Norbenzphetamine, also known as 1-Phenyl-2-benzylaminopropane, primarily targets the nerve terminals of the lateral hypothalamic feeding center . These nerve terminals store neurotransmitters such as norepinephrine and dopamine, which play crucial roles in various physiological functions, including appetite regulation .

Mode of Action

This compound interacts with its targets by stimulating the release of norepinephrine and dopamine from their storage sites . This interaction is mediated through the binding of this compound to Vesicular Monoamine Transporter 2 (VMAT2), inhibiting its function and causing a release of these neurotransmitters into the synaptic cleft .

Biochemical Pathways

The metabolism of this compound involves several steps. It starts with benzphetamine (Bz) being metabolized to this compound (NorBz). NorBz is then converted to N-hydroxythis compound, which further leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450, a group of enzymes that play a key role in drug metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves absorption, distribution, metabolism, and excretion . . It’s important to note that the pharmacokinetic characteristics of drugs can be influenced by various factors, including dose, route of administration, drug formulation, and bioavailability .

Result of Action

The primary result of this compound’s action is a decrease in appetite . By stimulating the release of norepinephrine and dopamine, this compound reduces the sensation of hunger, thereby reducing caloric intake . This makes it a potential therapeutic agent for weight management.

Action Environment

The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. These factors can range from the chemical environment within the body to larger scale environmental factors . For instance, changes in the body’s chemical environment can affect how the drug is absorbed, distributed, metabolized, and excreted . On a larger scale, factors such as air pollution and green space have been shown to impact mental health, which could potentially influence the efficacy of drugs like this compound .

Biochemical Analysis

Biochemical Properties

Norbenzphetamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 2B4 . The cytochrome P450 2B4-substrate complex is reduced from the ferric to the ferrous form by cytochrome P450 reductase . After binding oxygen, the oxyferrous protein accepts a second electron which is provided by either cytochrome P450 reductase or cytochrome b .

Cellular Effects

It is known that this compound is a metabolite of benzphetamine , which is known to have effects on cellular function. For instance, benzphetamine has been shown to induce hydrogen peroxide production and 455-nm complex formation in microsomes .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is formed from benzphetamine, which leads to N-hydroxythis compound, which then leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450 with an absorbance maximum at 455 nm .

Temporal Effects in Laboratory Settings

It is known that the metabolism of benzphetamine, from which this compound is derived, can be influenced by factors such as the presence of other substances .

Dosage Effects in Animal Models

It is known that benzphetamine, from which this compound is derived, has been studied in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of benzphetamine . This pathway involves several steps, including the reduction of benzphetamine to this compound, the hydroxylation of this compound to N-hydroxythis compound, and the formation of N-benzylethyl-alpha-phenylnitrone and 2-nitroso-1-phenylpropane .

Transport and Distribution

It is known that benzphetamine, from which this compound is derived, can be transported and distributed within cells .

Subcellular Localization

It is known that benzphetamine, from which this compound is derived, can be localized within cells .

Preparation Methods

The synthesis of Norbenzphetamine can be achieved through several routes. One common method involves the reductive amination of 1-phenyl-2-propanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Norbenzphetamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and chloroform, as well as catalysts like palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Norbenzphetamine is classified as an amphetamine derivative, sharing structural similarities with other compounds in this class. Its chemical structure includes a phenethylamine backbone, which allows it to interact with neurotransmitter systems, particularly norepinephrine and dopamine. The compound exhibits psychoactive properties that stimulate the central nervous system (CNS), leading to increased alertness and appetite suppression.

The mechanism of action involves the release of norepinephrine and dopamine in the brain, contributing to its stimulant effects. In vitro studies have shown that cytochrome P450 enzymes catalyze the conversion of benzphetamine into this compound through oxidative processes. These metabolic pathways are crucial for understanding how this compound functions within the body and its potential interactions with other drugs.

Scientific Research Applications

  • Neuroscience Research
    • This compound has been utilized in studies related to addiction and neuroplasticity. Research indicates that amphetamine-type stimulants can induce neuronal activity-regulated changes in myelination within the brain's reward circuitry. This is significant for understanding the neurobiological underpinnings of addiction.
  • Pharmacokinetics and Metabolism Studies
    • As a metabolite of benzphetamine, this compound plays a critical role in pharmacokinetic studies. Understanding its metabolism can provide insights into drug interactions and side effects associated with amphetamines. Studies have shown that different isoforms of cytochrome P450 metabolize benzphetamine at varying rates, affecting this compound levels produced in the body.
  • Analytical Chemistry
    • This compound has applications in analytical techniques such as Surface-Enhanced Raman Scattering (SERS), which is used for detecting low dosages of drugs in various samples. This method enhances the Raman scattering signal of target molecules, making it a sensitive tool for drug detection.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and primary uses of this compound compared to other amphetamines:

Compound NameStructure SimilarityPrimary UseUnique Features
BenzphetamineYesAppetite suppressantProdrug that converts to dextromethamphetamine
DextroamphetamineYesADHD treatmentMore potent stimulant effects than this compound
MethamphetamineYesStimulant for ADHD and obesityHigher addiction potential; more potent CNS effects
PhenmetrazineYesAppetite suppressantLess commonly used; different pharmacokinetics

This compound's uniqueness lies in its specific role as a metabolite of benzphetamine, contributing to a deeper understanding of how this class of drugs operates within biological systems.

Case Studies and Research Findings

Case Study 1: Addiction Research
In a study utilizing optogenetic techniques on mice, researchers found that amphetamines like this compound could significantly alter neuronal pathways associated with addiction. The findings suggest that such compounds can induce long-term changes in brain structure related to reward processing.

Case Study 2: Drug Interaction Studies
Research focusing on the metabolism of benzphetamine revealed that interactions with various drugs can significantly alter this compound levels. This highlights the importance of understanding metabolic pathways for predicting drug efficacy and safety profiles in clinical settings.

Biological Activity

Norbenzphetamine, a metabolite derived from benzphetamine, is primarily known for its role in the metabolism of various compounds within the cytochrome P450 enzyme system. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Metabolism

This compound is chemically characterized as N-demethylated benzphetamine. The metabolic pathway involves the oxidation of benzphetamine at the N-methyl group, leading to the formation of this compound through a hemi-aminal intermediate. This reaction is facilitated by cytochrome P450 enzymes, particularly CYP2B4 and CYP2B6.

The biological activity of this compound can be attributed to its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The following key points summarize its mechanisms:

  • Enzymatic Activity : this compound acts as a substrate for CYP2B4 and CYP2B6. Studies show that CYP2B4 efficiently oxidizes benzphetamine to this compound, with high yields observed in photolysis experiments .
  • Inhibition and Binding : Research indicates that this compound may influence the binding affinity of other substrates to P450 enzymes. For instance, the inactivation of CYP2B6 by certain compounds significantly reduced the formation rates of this compound by approximately 75% .

Kinetic Studies

Kinetic studies have demonstrated that the turnover rates for the production of this compound are rapid. The photolysis experiments revealed that the turnover can exceed 100% per light pulse under specific conditions, indicating a highly efficient enzymatic process .

Table 1: Kinetic Parameters for this compound Formation

ParameterValue
Turnover Rate (CYP2B4)>100% per pulse
Yield in Photolysis64 ± 1 nmol
Control Yield (no light)3.6 ± 0.2 nmol

Case Study 1: Photochemical Production

A study conducted on the photochemical production of this compound demonstrated that under controlled conditions, significant amounts of this compound were produced when benzphetamine was treated with PN (a photolytic agent). The results indicated a yield that was substantially higher than control reactions without light or PN .

Case Study 2: Enzyme Inactivation

Another investigation focused on the inactivation of CYP2B6 and its impact on this compound formation. The results showed a marked decrease in the metabolic activity towards this compound when CYP2B6 was modified by PCP (a chemical modifier), highlighting the importance of enzyme integrity in drug metabolism .

Properties

IUPAC Name

N-benzyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDKDGHTWGGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910755
Record name 1-Phenyl-2-(benzylamino)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-42-3, 57378-23-1
Record name Benzylamphetamine
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Record name Norbenzphetamine
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Record name Benzylamphetamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(benzylamino)propane
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Record name benzyl(1-phenylpropan-2-yl)amine
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Synthesis routes and methods I

Procedure details

A sample of 2.62 g (11.6 mmol) of 1-phenyl-2-benzylaminopropane (38) was reacted with 1.77 g (11.6 mmol) of (S)-(+)-mandelic acid to give 747 mg (57% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□□ 1.13 (d, 3H, J=6.0 Hz), 2.62-2.84 (m, 2H), 2.92-2.99 (m, 1H), 3.81 (dd, 2H, J=13.2, 34.5 Hz) 7.14-7.29 (m, 10H); MS (APCI+) m/z (rel): 226 (100); [α]D=−24.5° (c=1.10 MeOH).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A sample of 5.0 g (22.2 mmol) of racemic 1-phenyl-2-benzylaminopropane (38) was reacted with 3.4 g (22.2 mmol) of (R)-(−)-mandelic acid to give 2.15 g (86% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ 1.11 (d, 3H, J=6.0 Hz), 2.62-2.84 (m, 2H), 2.92-2.99 (m, 1H), 3.81 (dd, 2H, J=13.2, 34.5 Hz), 7.14-7.29 (m, 5H); MS (APCI+) m/z (rel): 226 (100); [α]D=+18.2° (c=0.85 MeOH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Yield
86%

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